4,6-Dibromo-2-(methylthio)pyrimidine 4,6-Dibromo-2-(methylthio)pyrimidine
Brand Name: Vulcanchem
CAS No.: 126826-36-6
VCID: VC21285806
InChI: InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
SMILES: CSC1=NC(=CC(=N1)Br)Br
Molecular Formula: C5H4Br2N2S
Molecular Weight: 283.97 g/mol

4,6-Dibromo-2-(methylthio)pyrimidine

CAS No.: 126826-36-6

Cat. No.: VC21285806

Molecular Formula: C5H4Br2N2S

Molecular Weight: 283.97 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibromo-2-(methylthio)pyrimidine - 126826-36-6

CAS No. 126826-36-6
Molecular Formula C5H4Br2N2S
Molecular Weight 283.97 g/mol
IUPAC Name 4,6-dibromo-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Standard InChI Key XYXDLTZWSOPGOE-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)Br)Br
Canonical SMILES CSC1=NC(=CC(=N1)Br)Br

Chemical Structure and Properties

4,6-Dibromo-2-(methylthio)pyrimidine belongs to the pyrimidine class of heterocyclic compounds, which form the backbone of many biological molecules and pharmaceutical agents. The compound's structure consists of a pyrimidine ring with bromine atoms at positions 4 and 6, while position 2 contains a methylthio (SCH₃) group.

Structural Identifiers

For computational and database purposes, the compound is represented by the following identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Standard InChIKeyXYXDLTZWSOPGOE-UHFFFAOYSA-N
SMILESCSC1=NC(=CC(=N1)Br)Br
Canonical SMILESCSC1=NC(=CC(=N1)Br)Br
PubChem Compound ID15003622

Synthesis Methods

Comparison with Related Compounds

The synthesis of related compounds such as 4,6-dichloro-2-(methylthio)pyrimidine provides potential synthetic strategies. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (3) is known to be an early and readily available intermediate that undergoes further functionalization reactions .

Similarly, a Chinese patent describes the synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine, which involves:

  • Nitration of diethyl malonate in concentrated nitric acid

  • Cyclization reaction with thiocarbamide in the presence of sodium alkoxide to form 4,6-dihydroxyl-2-sulfydryl-5-nitro-pyrimidine

These approaches suggest that 4,6-Dibromo-2-(methylthio)pyrimidine might be synthesized through similar reaction pathways, substituting chlorination steps with bromination.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show:

  • A singlet signal for the three protons of the methyl group (SCH₃) at approximately δ 2.5-2.7 ppm

  • A singlet signal for the single proton at position 5 of the pyrimidine ring at approximately δ 7.0-7.5 ppm

The ¹³C NMR spectrum would be expected to show five carbon signals, corresponding to:

  • The methyl carbon (SCH₃)

  • The four carbon atoms of the pyrimidine ring, including the two carbon atoms bonded to bromine

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak at m/z 284, with characteristic isotope patterns due to the presence of two bromine atoms, which naturally occur as a mixture of ⁷⁹Br and ⁸¹Br isotopes.

Applications and Reactivity

Synthetic Intermediate

The compound's most significant value appears to be as an intermediate in organic synthesis. The presence of bromine atoms at positions 4 and 6 makes it particularly suitable for further functionalization through cross-coupling reactions, which are common in drug development and materials science.

Reactivity Profile

Based on its structure and related compounds, 4,6-Dibromo-2-(methylthio)pyrimidine is expected to exhibit the following reactivity:

  • Nucleophilic aromatic substitution at positions 4 and 6, where the bromine atoms can be displaced by various nucleophiles

  • Cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira) at the bromine-substituted positions

  • Potential modification of the methylthio group through oxidation or alkylation

For example, the related compound 4,6-dichloro-2-(methylthio)pyrimidine undergoes selective nucleophilic aromatic substitution with sodium ethoxide to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, suggesting that 4,6-Dibromo-2-(methylthio)pyrimidine might undergo similar transformations .

Comparison with Related Compounds

Halogenated Pyrimidine Derivatives

Several related halogenated pyrimidine derivatives provide context for understanding the properties and applications of 4,6-Dibromo-2-(methylthio)pyrimidine:

CompoundCAS NumberMolecular Weight (g/mol)Key Differences
4,6-Dibromo-2-(methylthio)pyrimidine126826-36-6283.97Reference compound
4,6-Dichloro-2-(methylthio)pyrimidineN/A195.07 (calculated)Contains chlorine instead of bromine
4-Chloro-6-ethoxy-2-(methylthio)pyrimidineN/A204.67 (calculated)Contains chlorine and ethoxy groups
4,6-Dibromo-2-(methyl-d3)pyrimidine-5-d2600400-75-5255.93Deuterated analog

The chlorinated analogs typically show similar chemical behavior but may exhibit different reactivity rates in nucleophilic substitution reactions, with brominated compounds generally being more reactive .

Deuterated Analog

The existence of a deuterated analog, 4,6-Dibromo-2-(methyl-d3)pyrimidine-5-d, suggests research interest in isotopically labeled variants of these compounds, possibly for use in mechanistic studies or as internal standards in analytical methods .

Amino-Substituted Derivatives

4,6-Pyrimidinediamine, 2-(methylthio)- represents an amino-substituted derivative with potential different applications:

Property4,6-Dibromo-2-(methylthio)pyrimidine4,6-Pyrimidinediamine, 2-(methylthio)-
Molecular FormulaC₅H₄Br₂N₂SC₅H₈N₄S
Molecular Weight283.97 g/mol156.21 g/mol
CAS Number126826-36-61005-39-6
Key FeaturesContains two bromine atomsContains two amino groups

The amino groups in 4,6-Pyrimidinediamine, 2-(methylthio)- would confer different physical properties, solubility characteristics, and biological activities compared to the bromine-containing target compound .

Research Gaps and Future Directions

Synthetic Methodology Development

Development of optimized synthetic routes specifically for 4,6-Dibromo-2-(methylthio)pyrimidine would be valuable, particularly:

  • One-pot syntheses to improve efficiency

  • Green chemistry approaches to reduce environmental impact

  • Scalable methods suitable for industrial production

Application Development

Further research into specific applications could enhance the compound's utility:

  • Structure-activity relationship studies to explore potential biological activities

  • Evaluation as a building block for more complex molecules

  • Investigation of its potential in materials science, particularly in semiconductors or optical materials

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